N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a 3-ethyl-1,2,4-oxadiazole substituent at the 3-position and an 8-methyl group on the indole core. The acetamide linker connects the pyrimidoindole system to a 1,3-benzodioxol-5-yl moiety, which may enhance bioavailability or target binding . Its synthesis likely involves multi-step coupling reactions, such as carbodiimide-mediated amidation (e.g., EDC/HOBt) or nucleophilic substitutions, as seen in structurally related compounds . Key analytical methods for characterization include IR, $ ^1 \text{H NMR} $, and mass spectrometry (MS), which confirm functional groups, purity (e.g., 93% in analogous syntheses), and structural integrity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O5/c1-3-20-28-22(36-29-20)11-30-12-26-23-16-8-14(2)4-6-17(16)31(24(23)25(30)33)10-21(32)27-15-5-7-18-19(9-15)35-13-34-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHMUWWMOIRHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)C)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazoloquinoxaline core, followed by functionalization to introduce the desired substituents.
Cyclization: The initial step involves the formation of the triazoloquinoxaline core through a cyclization reaction. This can be achieved by reacting a suitable quinoxaline derivative with a triazole precursor under acidic or basic conditions.
Functionalization: The next step involves the introduction of the 3-chlorobenzyl, 3-ethoxypropyl, and 7-methyl groups. This can be done through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or other functional groups, potentially leading to the formation of new derivatives.
Substitution: Various substitution reactions can be performed on the benzyl and ethoxypropyl groups to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a benzodioxole moiety which is known for its pharmacological properties. The presence of the oxadiazole and pyrimidine rings further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The specific compound has been associated with mechanisms that target telomerase and topoisomerase, both critical for cancer cell survival and replication .
Case Study: Inhibition of Cancer Cell Lines
A study focused on the synthesis of new 1,3,4-oxadiazole derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines. The mechanisms involved include blocking growth factors and inducing apoptosis in malignant cells .
Potential in Drug Development
The compound's unique structure makes it a candidate for drug development aimed at treating various diseases beyond cancer. Its ability to interact with specific biological targets suggests potential applications in treating inflammatory diseases and metabolic disorders.
Research Insights
Research has indicated that compounds similar to this one can act as inhibitors of certain phospholipases involved in drug-induced phospholipidosis—a condition that can complicate drug therapy by altering drug metabolism and efficacy .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation via telomerase and topoisomerase inhibition |
| Drug Development | Potential for treating inflammatory diseases and metabolic disorders |
| Mechanistic Studies | Insights into phospholipid metabolism alterations due to drug interactions |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription . Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Notes:
- Bioactivity : Clustering studies () suggest that structural similarity correlates with shared modes of action. The target’s ethyl-oxadiazole group may balance lipophilicity and selectivity compared to bulkier benzyl (Compound A) or polar sulfanyl (Compound B) groups .
- Synthetic Yields : Analogous pyrimidoindole syntheses report yields up to 93% (e.g., thiazole-5-acetate in ), but target-specific data are unavailable .
Structural and Functional Analysis
- Oxadiazole vs. Benzyl Groups : The 3-ethyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to the benzyl group in Compound A, which may suffer from oxidative degradation .
- Benzodioxol vs. Phenylbutanyl : The benzodioxol moiety (target) offers electron-rich aromaticity for π-π stacking in target binding, whereas Compound A’s phenylbutanyl may introduce conformational flexibility .
Bioactivity and Target Engagement
- Enzyme Inhibition : Compound C () showed activity against enzymes like acetylcholinesterase, suggesting that the oxadiazole-thiol scaffold is critical. The target’s oxadiazole-methyl group may similarly engage catalytic sites .
- Protein Target Clustering: highlights that compounds with overlapping bioactivity profiles often share structural motifs. The target’s pyrimidoindole core aligns with known kinase inhibitors, while its acetamide linker may optimize solubility .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of benzodioxole and oxadiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure includes:
- Benzodioxole ring : Contributes to its pharmacological properties.
- Oxadiazole moiety : Associated with anticancer and anti-inflammatory activities.
- Pyrimidine derivative : Enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects against various cancer cell lines. In a study involving 1,2,4-oxadiazole derivatives:
- IC50 Values : The mean IC50 value was approximately 92.4 µM against a panel of 11 cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .
Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | Human Colon Adenocarcinoma | 92.4 |
| Compound 2 | Human Lung Adenocarcinoma | <3.9 |
| Compound 10 | A549 (Lung Cancer) | <3.9 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory potential by inhibiting cyclooxygenases (COX). A study revealed that:
- Inhibition Rates : Compound 2 inhibited COX-1 and COX-2 by 59.52% and 50.59%, respectively .
This suggests that the compound may be effective in treating inflammation-related conditions.
Mechanistic Studies
Molecular docking studies have provided insights into how this compound interacts with its targets:
- Binding Affinity : The interactions of the compound with COX enzymes were favorable, suggesting a strong binding affinity that could translate to effective inhibition in vivo .
Case Study 1: Antiproliferative Effects
In vitro assessments were conducted on A549 lung cancer cells to evaluate the antiproliferative effects of the compound:
- Results : Compounds derived from the same structural family exhibited selective toxicity towards cancer cells compared to healthy NIH/3T3 cells .
Case Study 2: Structure Activity Relationship (SAR)
A series of derivatives were synthesized to explore the structure–activity relationship:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
